molecular formula C25H17IN4O4 B11637526 2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one

2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11637526
M. Wt: 564.3 g/mol
InChI Key: LENBBDQGVWTTMS-UHFFFAOYSA-N
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Description

2-[(1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)METHYL]-6-IODO-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazoline moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazoline derivatives are also notable for their pharmacological activities, making this compound of particular interest in medicinal chemistry.

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the preparation of the indole and quinazoline intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. For example, indole derivatives have been shown to interact with melatonin receptors, affecting circadian rhythms and exhibiting neuroprotective properties . The quinazoline moiety can inhibit certain enzymes, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar compounds include other indole and quinazoline derivatives, such as:

Properties

Molecular Formula

C25H17IN4O4

Molecular Weight

564.3 g/mol

IUPAC Name

2-[(1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C25H17IN4O4/c1-2-28-22-9-4-3-8-18(22)19(24(28)31)14-23-27-21-11-10-15(26)12-20(21)25(32)29(23)16-6-5-7-17(13-16)30(33)34/h3-14H,2H2,1H3

InChI Key

LENBBDQGVWTTMS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-])C1=O

Origin of Product

United States

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